Incarvillateine Demonstrates Lower Effective Dose Than Gabapentin in Neuropathic Pain Model
In a spared nerve injury (SNI) mouse model of neuropathic pain, incarvillateine produced strong analgesic effects at doses of 20 mg/kg and 40 mg/kg. These effective doses were substantially lower than the current clinical gold standard, gabapentin, which required 100 mg/kg to achieve comparable efficacy in the same model [1].
| Evidence Dimension | Effective analgesic dose in neuropathic pain model |
|---|---|
| Target Compound Data | 20–40 mg/kg (intraperitoneal) |
| Comparator Or Baseline | Gabapentin: 100 mg/kg (intraperitoneal) |
| Quantified Difference | 2.5- to 5-fold lower effective dose |
| Conditions | Spared nerve injury (SNI) model in mice; antinociception measured as reversal of mechanical allodynia |
Why This Matters
Lower effective dose translates to reduced compound consumption per experiment and potential for improved therapeutic index in translational research.
- [1] Huang B, Ban X, Li J, et al. Gram scale syntheses of (-)-incarvillateine and its analogs. Discovery of potent analgesics for neuropathic pain. J Med Chem. 2016;59(7):3021-3032. View Source
